molecular formula C9H7N3S B8803305 3-Amino-6-methylthieno[2,3-b]pyridine-2-carbonitrile

3-Amino-6-methylthieno[2,3-b]pyridine-2-carbonitrile

Cat. No. B8803305
M. Wt: 189.24 g/mol
InChI Key: FRPUSNBCUUHWOT-UHFFFAOYSA-N
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Patent
US04239887

Procedure details

To a solution of 7.5 g. (0.05 mole) of 2-mercapto-3-cyano-6-methylpyridine in 200 ml. of MeOH was added 5.4 g. (0.1 M) sodium methoxide. Stirring was continued until all dissolved. 8.0 g. (0.1 M) of chloroacetonitrile in 20 ml. methanol was then added and the mixture was refluxed for 6 hours. After removal of the solvent, the residue was diluted with water and filtered. The crude product was crystallized from methanol, m.p. 241°-242° C. (Offin No. 2,241,717 in 3/4/74 reported m.p. 241°-243°).
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[C:4]([CH3:10])[N:3]=1.C[O-].[Na+].Cl[CH2:15][C:16]#[N:17]>CO>[NH2:9][C:8]1[C:7]2[C:2](=[N:3][C:4]([CH3:10])=[CH:5][CH:6]=2)[S:1][C:15]=1[C:16]#[N:17] |f:1.2|

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
SC1=NC(=CC=C1C#N)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
ADDITION
Type
ADDITION
Details
the residue was diluted with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from methanol, m.p. 241°-242° C. (Offin No. 2,241,717 in 3/4/74 reported m.p. 241°-243°)

Outcomes

Product
Name
Type
Smiles
NC1=C(SC2=NC(=CC=C21)C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.